molecular formula C20H14FN3O B2469175 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 670248-02-9

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No. B2469175
M. Wt: 331.35
InChI Key: MRDBYTPEZKNLNT-UHFFFAOYSA-N
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Description

“2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14FN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzamide group through a fluorine atom .


Physical And Chemical Properties Analysis

The average mass of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is 331.343 Da, and its monoisotopic mass is 331.112091 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Optimization of PARP Inhibitors

A study led by Penning et al. (2010) focused on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of a compound with excellent PARP enzyme potency and significant in vivo efficacy in cancer models. This research highlights the potential of structurally related compounds in cancer therapy, showing the promise of 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide derivatives for therapeutic applications (Penning et al., 2010).

Automated Radiosynthesis for Clinical Imaging

Takayuki Ohkubo and colleagues (2021) developed an automated radiosynthesis method for 18F-labeled tracers, including compounds related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, for clinical applications in imaging hypoxia and tau pathology. This work demonstrates the utility of such compounds in the production of radiotracers for positron emission tomography (PET) imaging, which is crucial for diagnosing and studying various diseases (Ohkubo et al., 2021).

Synthesis and Characterization of Benzamide Derivatives

Research by Achugatla et al. (2017) on the synthesis and characterization of new benzamide derivatives structurally related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide underscores the importance of chemical synthesis in developing novel compounds for potential pharmacological uses. This study illustrates the foundational chemical processes necessary for creating molecules with possible therapeutic value (Achugatla et al., 2017).

Exploration of Fluorinated Heterocyclic Compounds

G. Shi, Qian Wang, and M. Schlosser (1996) utilized fluorine-containing building blocks for synthesizing various heterocyclic compounds, demonstrating the versatility of fluorine chemistry in creating bioactive molecules. Their work provides a basis for understanding how modifications like fluorination can influence the chemical and biological properties of molecules, including those related to 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (Shi et al., 1996).

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which can yield target products in one synthetic stage, is an urgent task . Additionally, these compounds have shown anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

properties

IUPAC Name

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDBYTPEZKNLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

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